molecular formula C10H8FNO2 B6294078 5-(2-fluoro-3-methoxyphenyl)oxazole CAS No. 1996833-14-7

5-(2-fluoro-3-methoxyphenyl)oxazole

Cat. No. B6294078
CAS RN: 1996833-14-7
M. Wt: 193.17 g/mol
InChI Key: ZMPFAWOALGWZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-3-methoxyphenyl)oxazole, also known as 5-FMOP, is an organic compound that belongs to the family of oxazole molecules. It is a white crystalline solid that is soluble in water, alcohols, and most organic solvents. 5-FMOP is a versatile compound with a wide range of applications in scientific research and in the laboratory. It is used as a starting material for the synthesis of various organic molecules, as a building block for drug discovery, and as an intermediate in organic synthesis.

Scientific Research Applications

5-(2-fluoro-3-methoxyphenyl)oxazole has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic molecules, as a building block for drug discovery, and as an intermediate in organic synthesis. It is also used in the synthesis of heterocyclic compounds, such as pyridines and pyrazoles, which are important in medicinal chemistry. In addition, this compound is used in the synthesis of fluorescent dyes, which are used in imaging and sensing applications.

Mechanism of Action

5-(2-fluoro-3-methoxyphenyl)oxazole is an organic molecule that can act as an electron acceptor. When it is used as a starting material for organic synthesis, it can form covalent bonds with other molecules, such as alcohols, amines, and carboxylic acids. In addition, this compound can act as a catalyst in certain reactions, such as the formation of cyclization products.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is used in the laboratory as a starting material for organic synthesis and as an intermediate in organic synthesis. It is also used in the synthesis of heterocyclic compounds, such as pyridines and pyrazoles, which are important in medicinal chemistry.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-fluoro-3-methoxyphenyl)oxazole in laboratory experiments is its versatility. It can be used as a starting material for organic synthesis, as a building block for drug discovery, and as an intermediate in organic synthesis. It is also relatively easy to synthesize and purify. However, the main limitation of using this compound is its low solubility in water.

Future Directions

The future of 5-(2-fluoro-3-methoxyphenyl)oxazole lies in its potential applications in drug discovery and medicinal chemistry. It can be used as a starting material for the synthesis of novel drugs and drug candidates. In addition, its versatility and solubility make it a valuable building block for the development of new fluorescent dyes and imaging agents. Finally, this compound can be used in the synthesis of heterocyclic compounds, such as pyridines and pyrazoles, which are important in medicinal chemistry.

Synthesis Methods

The synthesis of 5-(2-fluoro-3-methoxyphenyl)oxazole begins with the reaction of 2-fluoro-3-methoxyphenol with sodium hydroxide in an aqueous solution. This reaction produces this compound, which is then purified by recrystallization. The recrystallization process removes impurities and yields a pure product.

properties

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-13-8-4-2-3-7(10(8)11)9-5-12-6-14-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPFAWOALGWZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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